2-(4-chlorophenyl)-N-heptylacetamide
Description
2-(4-Chlorophenyl)-N-heptylacetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the acetamide backbone and a heptyl chain at the nitrogen position. This structure combines lipophilic (heptyl chain) and electron-withdrawing (4-chlorophenyl) groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C15H22ClNO |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-heptylacetamide |
InChI |
InChI=1S/C15H22ClNO/c1-2-3-4-5-6-11-17-15(18)12-13-7-9-14(16)10-8-13/h7-10H,2-6,11-12H2,1H3,(H,17,18) |
InChI Key |
AUZILYZGBHWRED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight: Fenvalerate (MW 419.90) has a higher molecular weight due to its ester and cyano groups, whereas the target compound’s MW is estimated to be lower (~300–350 g/mol) based on acetamide analogs .
Toxicity and Stability Considerations
- Chlorine Substituents : Chlorinated phenyl groups may increase environmental persistence, as seen in pyrethroids like fenvalerate .
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